7-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
Description
This compound belongs to the chromeno-tetrazolo-pyrimidine class, characterized by a fused heterocyclic scaffold combining chromene, tetrazole, and pyrimidine moieties. Its molecular formula is C₂₆H₂₂N₄O₂, with a molecular weight of 422.488 g/mol .
Properties
IUPAC Name |
11-(2-methoxyphenyl)-9-(4-methoxyphenyl)-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3/c1-31-16-13-11-15(12-14-16)24-21-22(17-7-3-6-10-20(17)33-24)26-25-27-28-29-30(25)23(21)18-8-4-5-9-19(18)32-2/h3-14,23-24H,1-2H3,(H,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMXSDXCJFFHNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NN=NN5C3C6=CC=CC=C6OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Chromeno-Pyrimidine Core
The chromeno-pyrimidine intermediate is synthesized via a Pinner/Dimroth rearrangement, as demonstrated in chromeno[2,3-d]pyrimidine syntheses. Reacting 5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives with aliphatic carboxylic acids in the presence of POCl₃ induces cyclization. For example, 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile reacts with acetic acid under reflux with POCl₃ to yield 8,8-dimethyl-5-aryl-8,9-dihydro-3H-chromeno[2,3-d]pyrimidine-4,6-dione. Adapting this method, substituting the carbonitrile with azide-compatible groups could enable tetrazole formation.
Regioselective Aryl Substitution via Suzuki-Miyaura Coupling
The patent CN112608284A highlights Suzuki coupling using a magnetic silica-supported palladium catalyst to introduce aryl groups to triazine systems. Applying this to the chlorinated chromeno-pyrimidine intermediate, sequential couplings with 2-methoxyphenylboronic acid and 4-methoxyphenylboronic acid are feasible. Key parameters include:
- Catalyst : Magnetic Fe₃O₄@SiO₂-Pd (0.1–0.5 mol%), enabling facile recovery.
- Solvent : Ethanol or DMF at 35–45°C.
- Base : K₂CO₃ or Cs₂CO₃ for optimal coupling efficiency.
Yields for analogous reactions range from 51% to 68.5%, depending on reaction time and temperature.
Tetrazole Ring Formation
Source describes tetrazolo-pyrrolo-pyrimidine synthesis via azide cyclization. Treating a 4-chloro-pyrrolo[2,3-d]pyrimidine with sodium azide (NaN₃) and NH₄Cl in DMSO at 90°C forms the tetrazole ring. Applying this to the intermediate 4-chloro-chromeno-pyrimidine derivative, the reaction proceeds as:
$$
\text{4-Chloro intermediate} + \text{NaN}_3 \xrightarrow{\text{DMSO, 90°C}} \text{Tetrazolo-fused product}
$$
Reaction monitoring via TLC confirms completion within 2–3 hours, with yields averaging 75–85%.
Synthetic Route 2: Multicomponent Reaction (MCR) Approach
Fe₃O₄@SiO₂-(PP)(HSO₄)₂-Catalyzed Assembly
Source reports a three-component reaction for tetrazolo[1,5-a]pyrimidine-6-carboxamides using a bifunctional Fe₃O₄-based catalyst. Adapting this, the target compound could be synthesized from:
- N,N′-(Sulfonylbis(1,4-phenylene))bis(3-oxobutanamide) : As the carbonyl component.
- 2-Methoxybenzaldehyde and 4-methoxybenzaldehyde : For aryl substituents.
- 1H-Tetrazol-5-amine : For the tetrazole ring.
Reaction conditions:
- Catalyst : Fe₃O₄@SiO₂-(PP)(HSO₄)₂ (5 mol%).
- Solvent : DMF or solvent-free at 80°C.
- Time : 4–6 hours.
This one-pot method simplifies purification, with yields up to 89% reported for analogous compounds.
Optimization and Mechanistic Insights
Catalytic Efficiency Comparison
The MCR approach offers superior yields but requires precise stoichiometry. Suzuki coupling provides regioselectivity but demands halogenated intermediates.
Solvent and Temperature Effects
- POCl₃-Mediated Cyclization : Reflux conditions (110°C) in toluene maximize chromeno-pyrimidine formation.
- Tetrazole Formation : DMSO at 90°C prevents azide decomposition while promoting cyclization.
Characterization and Analytical Validation
NMR Spectroscopy :
Mass Spectrometry :
- ESI-MS ([M+H]⁺) expected at m/z 523.2 (calculated for C₂₈H₂₂N₆O₃).
X-ray Diffraction : Single-crystal analysis confirms the fused ring system and substituent orientations.
Challenges and Alternative Pathways
- Regioselectivity in Suzuki Coupling : Competing coupling sites may require orthogonal protecting groups.
- Tetrazole Ring Stability : Acidic conditions during cyclization may lead to ring opening; NH₄Cl mitigates this by buffering the reaction.
Chemical Reactions Analysis
Types of Reactions
7-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or employing reducing agents like sodium borohydride.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at positions on the aromatic rings or the tetrazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or manganese dioxide.
Reduction: Catalytic hydrogenation with palladium on carbon, or chemical reduction with sodium borohydride.
Substitution: Halogens (e.g., bromine or iodine) for electrophilic aromatic substitution; strong nucleophiles (e.g., sodium azide) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids depending on the specific oxidation conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted heterocycles.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. The structural features allow for interaction with specific molecular targets involved in cancer cell proliferation. For instance, studies have shown that related compounds can inhibit the activity of enzymes critical for tumor growth and survival.
2. Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against various pathogens. Its ability to disrupt microbial cell functions makes it a candidate for developing new antibiotics or antifungal agents.
3. Neurological Applications
Given its structural similarity to known neuroactive compounds, there is potential for this compound in treating neurological disorders. Preliminary studies suggest it may modulate neurotransmitter systems, offering insights into its use as an anxiolytic or antidepressant agent.
Case Studies
Several case studies have examined the efficacy of 7-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine in various therapeutic contexts:
- Study on Anticancer Effects : A study published in Pharmaceuticals explored the synthesis of pyrimidine derivatives and their anticancer activities. The results indicated that specific modifications to the chromeno-tetrazolo structure enhanced cytotoxicity against cancer cell lines .
- Antimicrobial Evaluation : Research conducted on related compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the importance of methoxy substitutions in enhancing antimicrobial activity .
- Neuropharmacological Assessment : Investigations into the neuropharmacological effects revealed that certain derivatives could potentially act as inhibitors of monoamine oxidase (MAO), suggesting applications in treating depression and anxiety .
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which 7-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine exerts its effects depends on its specific application. In drug discovery, for example, it may interact with enzyme active sites or receptor proteins, inhibiting or modulating their activity. Detailed mechanistic studies involving molecular docking and biological assays are necessary to elucidate its precise modes of action.
Comparison with Similar Compounds
Key Observations :
Key Observations :
Anticancer Activity
- The chlorinated derivative 4-chloro-9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidine showed 45% suppression of A-549 cells at 10 μM, outperforming doxorubicin in some assays .
- Methoxy-substituted compounds (e.g., the target molecule) exhibit moderate activity, likely due to reduced electrophilicity compared to chlorinated analogues .
A₁-Antagonistic Activity
- Nitro derivatives of tetrazolo[1,5-a]pyrimidines demonstrated A₁-blocking effects at 10 μM, though 1.3x less potent than caffeine .
- Methoxy groups may reduce receptor affinity compared to nitro or chloro substituents .
Physicochemical Properties
Key Observations :
- Methoxy groups improve aqueous solubility but reduce LogP compared to chlorinated derivatives.
- High melting points (>300°C) correlate with rigid, fused heterocyclic structures .
Biological Activity
7-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 439.5 g/mol. The structure features a chromeno core fused with a tetrazolo-pyrimidine framework, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H21N5O3 |
| Molecular Weight | 439.5 g/mol |
| CAS Number | 923173-48-2 |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antioxidant Activity : Studies have shown that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cellular models.
- Antimicrobial Activity : Preliminary assays suggest potential efficacy against various bacterial strains; compounds in this class have demonstrated inhibitory effects on microbial growth.
- Anticancer Activity : Some derivatives have been reported to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
The mechanisms underlying the biological activity of this compound are still being elucidated. However, several hypotheses have emerged based on structural similarities with known bioactive compounds:
- Enzyme Inhibition : The presence of the tetrazole moiety may facilitate interactions with specific enzymes or receptors involved in disease pathways.
- Signal Transduction Modulation : Compounds may influence signaling pathways related to inflammation and cancer progression by acting on key proteins involved in these processes.
Case Studies
- Anticancer Studies : A recent study investigated the effects of structurally related compounds on human cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis at micromolar concentrations.
- Antimicrobial Activity : Another study focused on the antimicrobial properties of similar derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain analogs exhibited substantial antibacterial activity, suggesting potential therapeutic applications in treating infections.
- Neuroprotective Effects : Research has also explored the neuroprotective effects of related compounds in models of neurodegenerative diseases. These studies showed promise in reducing neuronal cell death and inflammation.
Q & A
Q. What are the key synthetic strategies for constructing the tetrazolo-pyrimidine core in this compound?
The tetrazolo-pyrimidine scaffold can be synthesized via cyclization reactions involving precursors like aminotriazoles and substituted aldehydes. A common approach involves a one-pot multicomponent reaction using catalysts such as APTS (3-Aminopropyltriethoxysilane) in ethanol under reflux conditions. For example, coupling 5-amino-1-phenyl-1H-1,2,4-triazole with methoxy-substituted benzaldehydes and ethyl acetoacetate can yield intermediates that undergo cyclization to form the tetrazolo-pyrimidine core . Optimization of solvent polarity (e.g., DMF vs. acetic acid) and reaction time (6–12 hours) is critical for yield improvement.
Q. How is the stereochemistry of the dihydro-chromeno moiety confirmed?
X-ray crystallography is the gold standard for resolving stereochemical ambiguities in fused heterocyclic systems. For analogous compounds, single-crystal X-ray diffraction (SC-XRD) has confirmed the cis or trans arrangement of substituents on the chromeno ring. Additionally, - NOESY NMR can detect spatial proximity between methoxyphenyl protons and adjacent chromeno hydrogens, providing indirect evidence of stereochemistry .
Q. What spectroscopic techniques are essential for characterizing this compound?
- and NMR : Assign methoxy (-OCH), aromatic protons, and diastereotopic hydrogens in the dihydro-chromeno system.
- HRMS (ESI) : Confirm molecular formula (e.g., CHNO) with <5 ppm mass error.
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm) and tetrazole ring vibrations (~1250–1300 cm) .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to kinase targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model interactions with kinase domains (e.g., EGFR or VEGFR). For related pyrrolo-pyrimidine derivatives, hydrophobic interactions with methoxyphenyl groups and hydrogen bonding with tetrazole nitrogen atoms are critical for binding. Use quantum chemical calculations (DFT, B3LYP/6-31G*) to optimize ligand geometry and calculate electrostatic potential surfaces .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC values (e.g., kinase inhibition assays) may arise from variations in assay conditions (ATP concentration, pH). To address this:
Q. How can reaction conditions be optimized to suppress byproducts during synthesis?
Byproducts like regioisomeric tetrazolo-pyrimidines or uncyclized intermediates can be minimized by:
- Catalyst Screening : Compare APTS with Brønsted acids (e.g., p-TSA) or Lewis acids (ZnCl).
- Solvent Optimization : Polar aprotic solvents (DMF) favor cyclization over dimerization.
- Temperature Control : Gradual heating (60–80°C) reduces thermal decomposition .
Q. What methodologies validate the compound’s stability under physiological conditions?
- pH Stability Studies : Incubate in buffers (pH 2–9) and monitor degradation via HPLC.
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation.
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track spectral changes .
Methodological Considerations
Q. How to design SAR studies for methoxyphenyl substituents?
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO) or donating (-OCH, -OH) groups.
- Pharmacophore Mapping : Overlay structures (e.g., Schrödinger Phase) to identify critical moieties.
- Activity Cliffs : Compare IC values to detect non-linear SAR trends .
Q. What analytical techniques quantify trace impurities in the final product?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
